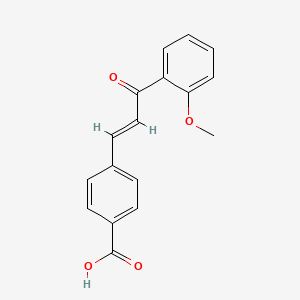
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the difluorophenyl group and the cyclopropane ring imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 3,4-difluorophenylacetonitrile with a cyclopropanating agent under basic conditions to form the cyclopropane ring. This intermediate is then subjected to reductive amination to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted difluorophenyl derivatives.
科学的研究の応用
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group and cyclopropane ring can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid group instead of an amine.
3,4-Difluorophenylacetonitrile: A precursor used in the synthesis of the target compound.
Uniqueness
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride is unique due to its specific stereochemistry and the presence of both the difluorophenyl group and the cyclopropane ring
特性
分子式 |
C9H10ClF2N |
|---|---|
分子量 |
205.63 g/mol |
IUPAC名 |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m1./s1 |
InChIキー |
IMYLOCHFFLYHPS-VNUWRVCDSA-N |
異性体SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.Cl |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


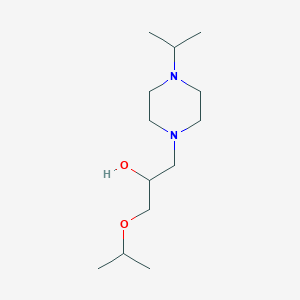
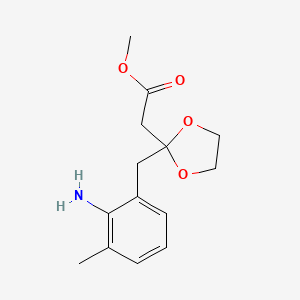

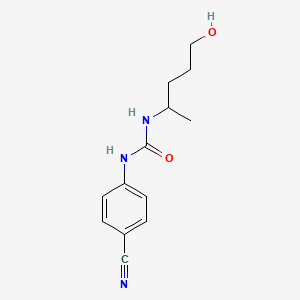
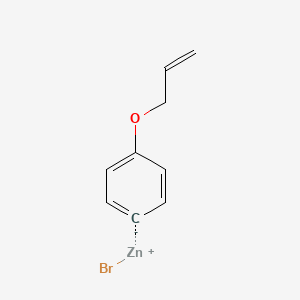

![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
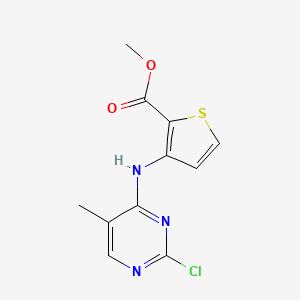
![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
